4-Bromophthalonitrile

Description

The exact mass of the compound 4-Bromophthalonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromophthalonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromophthalonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

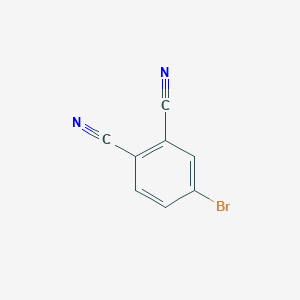

Structure

3D Structure

Properties

IUPAC Name |

4-bromobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAONWRSVQOHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463356 | |

| Record name | 4-bromophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70484-01-4 | |

| Record name | 4-bromophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromophthalonitrile: A Comprehensive Technical Guide for Researchers

For Immediate Release

This document serves as an in-depth technical guide on 4-bromophthalonitrile, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications, and safety and handling protocols.

Core Compound Identification

Chemical Name: 4-Bromophthalonitrile IUPAC Name: 4-bromobenzene-1,2-dicarbonitrile[1][2] CAS Number: 70484-01-4[1][2][3][4] Synonyms: 4-Bromo-1,2-dicyanobenzene

Chemical Structure:

Caption: Chemical structure of 4-Bromophthalonitrile.

Physicochemical Properties

4-Bromophthalonitrile is a crystalline solid at room temperature, with its appearance ranging from white to orange or green. It possesses a molecular formula of C₈H₃BrN₂ and a molecular weight of 207.03 g/mol .[1][2] The compound's structure is characterized by a benzene ring substituted with two adjacent cyano groups and a bromine atom.[1] This arrangement of functional groups significantly influences its chemical reactivity and physical properties.

| Property | Value | Source(s) |

| CAS Number | 70484-01-4 | [1][2][3][4] |

| Molecular Formula | C₈H₃BrN₂ | [1][2] |

| Molecular Weight | 207.03 g/mol | [1][2] |

| Appearance | White to orange to green powder or crystals | |

| Melting Point | 138.0 to 142.0 °C (typically reported as 140 °C) | |

| Solubility | Low solubility in water; soluble in common organic solvents | [1] |

| Purity (Commercial) | >97.0% (GC) |

Synthesis Methodologies

The primary industrial synthesis of 4-bromophthalonitrile is achieved through the oxidative ammonolysis of 4-bromo-o-xylene.[1][4] This process typically involves high temperatures and the use of a catalyst to facilitate the reaction.

An alternative laboratory-scale synthesis involves the dehydration of 4-bromophthalamide.[4] A detailed protocol for this method is provided below.

Experimental Protocol: Synthesis from 4-Bromophthalamide

This protocol describes the synthesis of 4-bromophthalonitrile from 4-bromophthalamide using thionyl chloride in dimethylformamide (DMF).

Materials:

-

4-Bromophthalamide (4-BPA)

-

Dry N,N-dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

-

Methanol

-

Ice

Procedure:

-

In a 200 mL flask, add 100 mL of dry DMF and cool to 0°C in an ice bath.

-

Slowly add 70 mL of thionyl chloride dropwise, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, allow the mixture to stand for 2 hours at 0°C.

-

Slowly add 20.91 g (0.086 mol) of 4-bromophthalamide powder, maintaining the reaction temperature at or below 5°C.

-

Continue stirring the mixture at 0-5°C for 5 hours.

-

Remove the ice bath and allow the reaction to warm to 23°C, then continue stirring for 24 hours.

-

Slowly pour the resulting suspension into a 1 L beaker containing 300 g of ice.

-

Collect the precipitated white to yellow crystals by vacuum filtration.

-

Wash the crude product sequentially with 100 mL of purified water and 100 mL of methanol.

-

Recrystallize the crude product from hot methanol.

-

Dry the resulting white crystals under reduced pressure for 24 hours to yield 4-bromophthalonitrile.

Caption: Workflow for the synthesis of 4-bromophthalonitrile.

Chemical Reactivity and Applications

The chemical reactivity of 4-bromophthalonitrile is dominated by its bromine and nitrile functional groups.[1] The electron-withdrawing nature of the two cyano groups activates the benzene ring, making the bromine atom susceptible to nucleophilic substitution.[1]

Key Reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by various nucleophiles, which is a key reaction for the synthesis of more complex molecules.[1] This reactivity is fundamental to its application as a building block.

-

Hydrolysis: Under certain conditions, the nitrile groups can be hydrolyzed to form 4-bromophthalimide.[1]

-

Precursor to Phthalocyanines: 4-Bromophthalonitrile is a crucial precursor in the synthesis of phthalocyanines.[1] These macrocyclic compounds have significant applications as dyes, pigments, and in the field of organic electronics.[1] The presence of the bromine atom allows for the formation of diverse phthalocyanine derivatives with tailored properties.[1]

Applications in Drug Development:

The introduction of a bromine atom into a molecular structure is a recognized strategy in drug design.[5] While direct applications of 4-bromophthalonitrile in pharmaceuticals are not widespread, its role as a versatile intermediate is significant. The nitrile group itself is a key pharmacophore in a number of approved drugs.[6] The ability to functionalize the 4-bromophthalonitrile core via nucleophilic substitution of the bromine atom allows for the synthesis of a wide range of derivatives that can be explored for potential therapeutic applications.[1][7] For instance, radioactively labeled bromine isotopes can be used in drug development to study drug-receptor interactions.[8]

Safety and Handling

4-Bromophthalonitrile is classified as toxic and requires careful handling in a laboratory setting.

Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

Storage:

-

Store in a cool, dry, and well-ventilated place.[10]

-

Keep the container tightly closed.

-

Store locked up.[10]

Conclusion

4-Bromophthalonitrile is a valuable and versatile chemical intermediate with significant applications in materials science and as a building block for organic synthesis. Its well-defined physicochemical properties and reactivity profile make it a reliable starting material for the synthesis of phthalocyanines and other complex molecules. Researchers and drug development professionals should be thoroughly familiar with its properties and adhere to strict safety protocols when handling this compound.

References

-

4-Bromophthalonitrile | C8H3BrN2 | CID 11356223 - PubChem - NIH. Available at: [Link]

-

The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack - Mendeleev Communications (RSC Publishing). Available at: [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024-10-15). Available at: [Link]

-

Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process - PubMed. Available at: [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. Available at: [Link]

Sources

- 1. Buy 4-Bromophthalonitrile | 70484-01-4 [smolecule.com]

- 2. 4-Bromophthalonitrile | C8H3BrN2 | CID 11356223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 70484-01-4|4-Bromophthalonitrile|BLD Pharm [bldpharm.com]

- 4. 4-BROMOPHTHALONITRILE | 70484-01-4 [chemicalbook.com]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

physical and chemical properties of 4-Bromophthalonitrile

An In-Depth Technical Guide to 4-Bromophthalonitrile

Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of 4-Bromophthalonitrile (4-BPN), a pivotal intermediate in the synthesis of functional materials and complex organic molecules. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of 4-BPN's properties, synthesis, and handling.

4-Bromophthalonitrile, systematically named 4-bromobenzene-1,2-dicarbonitrile, is a substituted aromatic compound distinguished by a bromine atom and two adjacent nitrile groups on a benzene ring.[1][2] This unique arrangement of functional groups imparts significant reactivity and makes it a valuable precursor in various synthetic applications.[1]

The physical and chemical properties of 4-BPN are summarized below, providing essential data for its use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 70484-01-4 | [1][2] |

| IUPAC Name | 4-bromobenzene-1,2-dicarbonitrile | [1][2] |

| Molecular Formula | C₈H₃BrN₂ | [1][2] |

| Molecular Weight | 207.03 g/mol | [1][2] |

| Appearance | White to orange/green crystalline solid/powder | [1] |

| Melting Point | 138.0 - 142.0 °C (typically 140 °C) | [1] |

| Solubility | Low solubility in water; Soluble in common organic solvents | [1] |

| SMILES | C1=CC(=C(C=C1Br)C#N)C#N | [1][2] |

| InChIKey | ARAONWRSVQOHIT-UHFFFAOYSA-N | [1][2] |

Spectroscopic Signature for Compound Verification

Accurate identification of 4-Bromophthalonitrile is critical for its successful use. The following spectroscopic data are characteristic of the compound's structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the aromatic region. In CDCl₃, the expected signals are: δ 7.96 (dd, 1H), 7.90 (dd, 1H), and 7.67 (d, 1H).[3] The distinct splitting patterns arise from the coupling between the three adjacent protons on the substituted benzene ring.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show eight distinct carbon signals, consistent with the molecule's lack of symmetry. Key signals include those for the two nitrile carbons (typically in the 115-120 ppm range) and the six aromatic carbons, with the carbon attached to the bromine atom showing a characteristic shift.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a sharp, strong absorption band around 2230 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretching vibration.[4] Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching bands for the aromatic ring will appear in the 1400-1600 cm⁻¹ region.[4]

-

Mass Spectrometry (MS): The mass spectrum will show a distinctive molecular ion peak pattern due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the spectrum will exhibit two peaks of almost equal intensity for the molecular ion (M⁺) at m/z 206 and the (M+2)⁺ ion at m/z 208, confirming the presence of a single bromine atom.[4]

Chemical Synthesis and Reactivity

The reactivity of 4-BPN is governed by its two nitrile groups and the bromine atom, making it a versatile synthetic building block.[1] The bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups.[1]

Field-Proven Synthesis Protocol: Dehydration of 4-Bromophthalamide

A common and effective method for synthesizing 4-Bromophthalonitrile is the dehydration of 4-bromophthalamide.[3] This protocol utilizes a Vilsmeier-type reagent formed in situ from thionyl chloride (SOCl₂) and N,N-dimethylformamide (DMF).

Methodology:

-

Reagent Preparation: In a flask equipped for stirring and under an inert atmosphere, add dry N,N-dimethylformamide (DMF). Cool the flask to 0°C using an ice bath.

-

Activator Addition: Slowly add thionyl chloride (SOCl₂) dropwise to the DMF, ensuring the temperature does not exceed 5°C. This exothermic reaction forms the active dehydrating agent. Let the mixture stir at 0°C for 2 hours.[3]

-

Expert Insight: The combination of DMF and SOCl₂ forms a Vilsmeier-Haack type reagent, which is a highly effective and mild agent for converting amides to nitriles. The low temperature is crucial to control the exothermic reaction and prevent degradation of the reagent and product.

-

-

Amide Addition: Slowly add powdered 4-bromophthalamide to the reaction mixture, again maintaining a temperature below 5°C.[3]

-

Reaction: Maintain the reaction at 0-5°C for 5 hours, then allow it to warm to room temperature (23°C) and stir for an additional 24 hours.[3]

-

Workup: Slowly pour the reaction suspension into a beaker containing crushed ice to quench the reaction and precipitate the product.[3]

-

Purification: Collect the crude product by vacuum filtration. Wash the solid sequentially with purified water and methanol to remove residual DMF and other impurities. The final product can be further purified by recrystallization from methanol to yield high-purity white crystals of 4-Bromophthalonitrile.[3]

Caption: Synthesis workflow for 4-Bromophthalonitrile.

Key Applications in Research and Development

Precursor to Phthalocyanines

The primary and most significant application of 4-Bromophthalonitrile is as a precursor for synthesizing phthalocyanines.[1] Phthalocyanines are large, aromatic macrocycles with extensive applications as dyes, catalysts, and functional materials in organic electronics like sensors and solar cells.[1]

The synthesis involves the cyclotetramerization of four phthalonitrile units. The presence of the bromine atom on 4-BPN serves two main purposes:

-

It modifies the electronic properties of the resulting phthalocyanine.

-

It provides a reactive handle for post-synthesis functionalization via cross-coupling reactions, allowing for the attachment of other molecular units to tune the final properties of the macrocycle.[1]

Caption: Role of 4-BPN in phthalocyanine synthesis.

Building Block in Organic Synthesis

Beyond materials science, 4-BPN is a valuable intermediate in medicinal chemistry and organic synthesis. The dual reactivity of the nitrile and bromo groups allows for sequential or orthogonal chemical transformations, enabling the construction of complex, highly functionalized molecules.[1]

Safety and Handling

4-Bromophthalonitrile is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements: The compound is designated as toxic if swallowed, in contact with skin, or if inhaled.[2] It also causes serious skin and eye irritation.[2]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[6]

-

Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

-

National Center for Biotechnology Information. (n.d.). 4-Bromophthalonitrile. PubChem. [Link]

- Kiel, G. R., & Cook, A. H. (2021). Optimizing the preparation of bromo phthalonitriles and piloting them to peripherally brominated boron subphthalocyanines. SN Applied Sciences.

- Google Patents. (n.d.). RU2167855C2 - Method of synthesis of 4-bromo-5-nitrophthalonitrile.

-

Mody Chemi Pharma Ltd. (n.d.). 4 Bromo Phenyl Acetonitrile. [Link]

-

Thermo Fisher Scientific. (2010, September 2). SAFETY DATA SHEET - 4-Bromophenol. [Link]

- Royal Society of Chemistry. (n.d.).

-

ResearchGate. (n.d.). 4-[4-Bromo-2-(2-phenyldiazenyl)phenoxy]phthalonitrile and related magnesium and zinc phthalocyanines: synthesis and properties. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). [Link]

Sources

- 1. Buy 4-Bromophthalonitrile | 70484-01-4 [smolecule.com]

- 2. 4-Bromophthalonitrile | C8H3BrN2 | CID 11356223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-BROMOPHTHALONITRILE | 70484-01-4 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. 70484-01-4|4-Bromophthalonitrile|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 4-Bromophthalonitrile: Synthesis, Characterization, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophthalonitrile, identified by its IUPAC name 4-bromobenzene-1,2-dicarbonitrile, is a halogenated aromatic nitrile that serves as a pivotal precursor and building block in various fields of chemical synthesis. Its unique molecular architecture, featuring a bromine atom and two adjacent cyano groups on a benzene ring, imparts a distinct reactivity profile that is leveraged in the synthesis of complex macrocycles, functional polymers, and potentially bioactive molecules. This guide provides a comprehensive overview of 4-bromophthalonitrile, detailing its molecular structure, physicochemical properties, synthesis and purification protocols, spectroscopic characterization, and its emerging applications, particularly in the realms of materials science and drug discovery. The presence of both a nucleophilically displaceable bromine atom and versatile nitrile functionalities makes it a compound of significant interest for researchers aiming to construct elaborate molecular frameworks.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 4-bromophthalonitrile are summarized below, providing a foundational understanding of its chemical identity and behavior.

Molecular Structure:

The structure of 4-bromophthalonitrile consists of a benzene ring substituted with a bromine atom at the 4-position and two nitrile (-C≡N) groups at the 1 and 2 (ortho) positions. This arrangement leads to a molecular formula of C₈H₃BrN₂.[1][2]

Caption: Molecular structure of 4-bromobenzene-1,2-dicarbonitrile.

Physicochemical Data:

| Property | Value |

| Molecular Formula | C₈H₃BrN₂[1][2] |

| Molecular Weight | 207.03 g/mol [1][2] |

| CAS Number | 70484-01-4[3] |

| Appearance | White to orange to green powder or crystals |

| Melting Point | 138.0 to 142.0 °C |

| Purity (typical) | >97.0% (GC) |

Synthesis and Purification

The primary route for the synthesis of 4-bromophthalonitrile is through the oxidative ammonolysis of 4-bromo-o-xylene.[1][4] This process involves the catalytic conversion of the methyl groups of the starting material into nitrile functionalities in the presence of ammonia and an oxidant.

Caption: General workflow for the synthesis and purification of 4-bromophthalonitrile.

Experimental Protocol: Synthesis of 4-Bromophthalonitrile

This protocol is a representative procedure based on established chemical transformations.

Materials:

-

4-Bromo-o-xylene

-

Ammonia (gas)

-

Air (as oxidant)

-

V-Sb-Bi-Zr/γ-Al₂O₃ catalyst

-

Methanol (for recrystallization)

Procedure:

-

Catalyst Bed Preparation: A fixed-bed reactor is packed with a V-Sb-Bi-Zr/γ-Al₂O₃ catalyst.

-

Reaction Setup: The reactor is heated to a temperature range of 633–690 K.[1]

-

Reactant Feed: A gaseous mixture of 4-bromo-o-xylene, ammonia, and air is passed through the heated catalyst bed. The molar ratios of the reactants are optimized to maximize the yield of the desired product.

-

Reaction: The oxidative ammonolysis reaction occurs as the reactant mixture passes over the catalyst, converting the methyl groups of 4-bromo-o-xylene to nitrile groups.

-

Product Collection: The product stream exiting the reactor is cooled to condense the 4-bromophthalonitrile, which is collected as a crude solid.

-

Work-up: The crude product may be washed with water to remove any water-soluble byproducts.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude 4-bromophthalonitrile

-

Methanol (reagent grade)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolution: The crude 4-bromophthalonitrile is placed in an Erlenmeyer flask, and a minimal amount of methanol is added. The mixture is heated with stirring until the solid completely dissolves.[4]

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution should be quickly filtered through a pre-warmed funnel to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of 4-bromophthalonitrile in methanol decreases, leading to the formation of crystals.[5] The flask can then be placed in an ice bath to maximize crystal formation.[5]

-

Isolation: The crystals are collected by vacuum filtration using a Buchner funnel.[6]

-

Washing: The collected crystals are washed with a small amount of cold methanol to remove any remaining soluble impurities.[6]

-

Drying: The purified crystals are dried under reduced pressure to remove any residual solvent.[4]

Spectroscopic Characterization

The structural elucidation of 4-bromophthalonitrile is confirmed through various spectroscopic techniques.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms on the aromatic ring. The structure of the product can be confirmed by a ¹H-NMR spectrum (in CDCl₃, ppm) showing signals at approximately 7.96 (dd, 1H), 7.90 (dd, 1H), and 7.67 (d, 1H).[4]

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For 4-bromophthalonitrile, distinct signals are expected for the eight carbon atoms, including the two nitrile carbons, the four aromatic carbons directly bonded to hydrogen or bromine, and the two aromatic carbons bonded to the nitrile groups. The nitrile carbons typically appear in the range of 110-120 ppm.

FT-IR Spectroscopy: The infrared spectrum is used to identify the characteristic functional groups. Key expected absorptions for 4-bromophthalonitrile include:

-

C≡N stretch: A sharp, medium-to-strong absorption band in the region of 2220-2260 cm⁻¹.

-

C-Br stretch: An absorption in the fingerprint region, typically between 500-600 cm⁻¹.[7]

-

Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.

-

Aromatic C=C stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 4-bromophthalonitrile will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks in the molecular ion region (M⁺ and M⁺+2) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8]

Applications in Research and Drug Development

4-Bromophthalonitrile is a valuable intermediate in several areas of chemical research and development.

Precursor for Phthalocyanines

One of the most significant applications of 4-bromophthalonitrile is its use as a precursor in the synthesis of phthalocyanines.[1] Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications due to their intense color and unique electronic properties. The synthesis often involves the tetramerization of phthalonitrile derivatives. The bromine atom on 4-bromophthalonitrile can be retained in the final phthalocyanine structure or can be used as a reactive handle for further functionalization, allowing for the tuning of the phthalocyanine's properties for applications in:

-

Dyes and Pigments: Phthalocyanines are used as highly stable and vibrant blue and green pigments.[1]

-

Organic Electronics: Their semiconductor properties make them suitable for use in organic field-effect transistors (OFETs), solar cells, and sensors.

-

Photodynamic Therapy: Certain phthalocyanine derivatives can act as photosensitizers in photodynamic therapy for cancer treatment.

Building Block in Organic Synthesis

The dual reactivity of the bromine atom and the nitrile groups makes 4-bromophthalonitrile a versatile building block in organic synthesis.[1]

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the two nitrile groups activates the aromatic ring towards nucleophilic substitution of the bromine atom. This allows for the introduction of a variety of functional groups, such as amines, alkoxides, and thiolates.

-

Nitrile Group Transformations: The nitrile groups can be hydrolyzed to carboxylic acids or amides, reduced to amines, or converted to other nitrogen-containing heterocycles.

Caption: Key application areas of 4-bromophthalonitrile.

Potential in Drug Development

The incorporation of bromine and nitrile functionalities into organic molecules is a known strategy in medicinal chemistry to modulate their pharmacological properties. While specific studies on the biological activity of 4-bromophthalonitrile are limited, its derivatives are of interest in drug discovery.[1] Bromine can enhance binding affinity to biological targets and improve pharmacokinetic properties. The nitrile group can act as a hydrogen bond acceptor or be a precursor to other functional groups important for biological activity. There is growing interest in the antioxidant and anticancer activities of bromophenol derivatives and other brominated organic compounds.[9] The cytotoxicity of various substituted phthalonitriles has also been investigated, suggesting that this class of compounds may have potential as anticancer agents.[10]

Safety and Handling

4-Bromophthalonitrile is a toxic compound and should be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

4-Bromophthalonitrile is a versatile and valuable chemical intermediate with a well-defined molecular structure and a range of established and potential applications. Its utility as a precursor to phthalocyanines is a cornerstone of its importance in materials science. Furthermore, its reactivity makes it an attractive starting material for the synthesis of a diverse array of functionalized organic molecules. For researchers in drug discovery, 4-bromophthalonitrile represents a scaffold that can be elaborated to explore new chemical space in the search for novel therapeutic agents. A thorough understanding of its synthesis, purification, and spectroscopic properties, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

Organic Syntheses. 4-BROMO-o-XYLENE. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11356223, 4-Bromophthalonitrile. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-bromo-. NIST Chemistry WebBook. [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12162, Benzonitrile, 4-bromo-. PubChem. [Link]

- Google Patents. (n.d.).

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-bromo-. NIST Chemistry WebBook. [Link]

-

Organic Syntheses. bromomalononitrile. [Link]

-

SpectraBase. (n.d.). 4-Bromo-benzonitrile. [Link]

-

National Institute of Standards and Technology. (n.d.). Butanenitrile, 4-bromo-. NIST Chemistry WebBook. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]

-

CUNY Baruch College. (n.d.). Lab: Purification by Recrystallization. [Link]

-

ResearchGate. (n.d.). 4-Bromo- o -Xylene. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C-NMR. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0062397). [Link]

-

University of Maryland. (n.d.). FTIR Spectrum. [Link]

-

Ahmed, A. E., & Abdel-Rehim, S. A. (2004). Toxicity of dibromoacetonitrile in isolated rat colonocytes. Toxicology Letters, 150(1), 1-8. [Link]

-

Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. [Link]

-

Wang, W., Li, X., Li, X., Wang, J., & Li, Z. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 16(12), 488. [Link]

Sources

- 1. Buy 4-Bromophthalonitrile | 70484-01-4 [smolecule.com]

- 2. 4-Bromophthalonitrile | C8H3BrN2 | CID 11356223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 70484-01-4|4-Bromophthalonitrile|BLD Pharm [bldpharm.com]

- 4. 4-BROMOPHTHALONITRILE | 70484-01-4 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. FTIR [terpconnect.umd.edu]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

solubility of 4-Bromophthalonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromophthalonitrile in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Introduction

4-Bromophthalonitrile, a halogenated aromatic dinitrile, is a pivotal building block in the synthesis of advanced materials and complex organic molecules. Its rigid structure, featuring a benzene ring substituted with a bromine atom and two adjacent cyano groups, makes it a valuable precursor for phthalocyanines, which have applications in dyes, catalysts, and chemical sensors. The is a fundamental physical property that dictates its utility in a laboratory and industrial setting. This parameter governs reaction kinetics, dictates the choice of solvent for synthesis and purification, and is critical for downstream applications such as thin-film deposition and formulation.

This technical guide provides a comprehensive overview of the solubility of 4-Bromophthalonitrile. We will delve into its physicochemical properties, explore the theoretical principles governing its solubility, present available qualitative solubility data, and provide detailed, actionable protocols for researchers to quantitatively determine its solubility in their own laboratory settings.

Physicochemical Properties of 4-Bromophthalonitrile

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The presence of a polarizable bromine atom and two strongly polar nitrile (-C≡N) groups on a nonpolar benzene ring results in a molecule with a significant dipole moment, influencing its interactions with various solvents.

Table 1: Key Physicochemical Properties of 4-Bromophthalonitrile

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃BrN₂ | [1][2] |

| Molecular Weight | 207.03 g/mol | [1][2] |

| Appearance | White to orange to green powder or crystals | [1][3] |

| Melting Point | 138.0 to 142.0 °C | [1][3] |

| IUPAC Name | 4-bromobenzene-1,2-dicarbonitrile | [2] |

| CAS Number | 70484-01-4 | [1][2] |

Core Concepts in Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the principle of "like dissolves like."[4][5] This adage is a simplified representation of the complex interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For 4-Bromophthalonitrile, the key interactions at play are:

-

Van der Waals Forces: The aromatic ring contributes to nonpolar interactions, favoring solubility in solvents with similar aromatic or nonpolar characteristics.

-

Dipole-Dipole Interactions: The two nitrile groups create a strong dipole moment, allowing for favorable interactions with polar solvents.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on solvent molecules.

The overall solubility is a balance of the energy required to break the solute's crystal lattice and the energy released upon solvation.[6][7] Phthalonitriles, in general, exhibit complex intermolecular interactions that influence their crystal packing and, consequently, their solubility.[8]

Solubility Profile of 4-Bromophthalonitrile

While extensive quantitative solubility data for 4-Bromophthalonitrile is not widely published, qualitative assessments from various sources provide a useful starting point for solvent selection. The compound exhibits low solubility in water but is soluble in common organic solvents.[1]

Table 2: Qualitative Solubility of 4-Bromophthalonitrile in Various Organic Solvents

| Organic Solvent | Solvent Class | Predicted/Observed Solubility | Rationale for Interaction |

| Dimethylformamide (DMF) | Polar Aprotic | High | Used as a solvent for the synthesis of 4-Bromophthalonitrile, indicating good solubility.[9] Strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar nature effectively solvates the polar nitrile groups. |

| Acetone | Ketone | Moderate to High | The polar carbonyl group interacts with the nitrile groups of the solute. |

| Chloroform (CHCl₃) | Halogenated | Moderate | The polarity and ability to form weak hydrogen bonds can solvate the solute. |

| Methanol (MeOH) | Polar Protic | Low to Moderate | The hydroxyl group can interact with the nitrile groups, but the non-polar aromatic ring limits high solubility. |

| Ethanol (EtOH) | Polar Protic | Low to Moderate | Similar to methanol, with slightly better performance for non-polar moieties due to the longer alkyl chain. |

| Toluene | Aromatic | Low to Moderate | π-π stacking interactions between the aromatic rings of the solute and solvent can promote solubility. |

| Hexane | Nonpolar | Low | Primarily van der Waals interactions, which are generally insufficient to overcome the crystal lattice energy of the polar solute. |

Note: This table is a synthesis of information from chemical supplier data and predictions based on chemical principles.[5][10] For critical applications, experimental verification is strongly recommended.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[4]

Isothermal Shake-Flask Method

This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then determined in a filtered aliquot of the saturated solution.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 4-Bromophthalonitrile (ensuring solid remains after equilibration) to a series of vials.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to run a time-course experiment initially to determine the time required to reach a stable concentration.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals.

-

Analysis: Determine the concentration of 4-Bromophthalonitrile in the filtrate using a suitable analytical method.

Analytical Techniques for Concentration Measurement

A. Gravimetric Analysis

-

Sample Preparation: Accurately weigh a clean, dry evaporating dish.

-

Aliquot Transfer: Pipette a known volume of the saturated filtrate into the evaporating dish and weigh it again to determine the mass of the solution.

-

Solvent Evaporation: Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Final Weighing: Once the solvent is completely removed, weigh the dish containing the dried solute residue.

-

Calculation: The solubility can be calculated as grams of solute per 100 mL of solvent or other relevant units.

B. UV-Vis Spectroscopic Analysis

This method is suitable if 4-Bromophthalonitrile has a distinct chromophore and does not degrade in the chosen solvent.

-

Calibration Curve: Prepare a series of standard solutions of 4-Bromophthalonitrile of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration.

-

Sample Preparation: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted filtrate.

-

Concentration Determination: Use the calibration curve to determine the concentration of 4-Bromophthalonitrile in the diluted sample.

-

Solubility Calculation: Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of 4-Bromophthalonitrile using the shake-flask method.

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Applications Driven by Solubility

The solubility of 4-Bromophthalonitrile is a key enabler for its primary application as a monomer in the synthesis of substituted phthalocyanines.[11] The choice of a high-boiling point, polar aprotic solvent in which the nitrile is soluble is crucial for the templated cyclotetramerization reaction to proceed efficiently. Furthermore, understanding its solubility is essential for purification by recrystallization, where a solvent is needed that dissolves the compound well at high temperatures but poorly at low temperatures.

Conclusion

4-Bromophthalonitrile is a compound of significant interest in materials science. While detailed quantitative solubility data remains sparse in public literature, its physicochemical properties suggest good solubility in polar aprotic solvents and moderate solubility in other common organic solvents. For researchers requiring precise data for process optimization or formulation, this guide provides robust, validated experimental protocols for its determination. A thorough understanding and experimental quantification of its solubility are critical steps in unlocking the full potential of this versatile chemical building block.

References

[10] Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromophenylacetonitrile in Organic Solvents. Retrieved from Benchchem website. [12] LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [13] Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [14] Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [4] Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [15] SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [6] PubMed Central (PMC). (n.d.). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. [1] Smolecule. (2023, August 15). Buy 4-Bromophthalonitrile | 70484-01-4. [8] ResearchGate. (n.d.). Intermolecular interactions of the three phthalonitriles [Table]. [16] Google Patents. (n.d.). RU2167855C2 - Method of synthesis of 4-bromo-5-nitrophthalonitrile. [17] ResearchGate. (2020, November 11). (PDF) Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. [2] National Institutes of Health (NIH), PubChem. (n.d.). 4-Bromophthalonitrile. [3] Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Bromophthalonitrile 70484-01-4. [11] University of Michigan. (n.d.). Synthesis of substituted phthalocyanines. [18] Solubility of Things. (n.d.). 4-Bromophenol. [7] Journal of the American Chemical Society. (2020, November 11). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. [19] TCI EUROPE N.V. (n.d.). 4-Bromophthalonitrile 70484-01-4. [9] ChemicalBook. (2025, August 8). 4-BROMOPHTHALONITRILE | 70484-01-4. [5] Benchchem. (n.d.). Solubility of 4-Bromo-2,5-dichlorophenol in Organic Solvents: An In-depth Technical Guide. [20] Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol. [21] National Institutes of Health (NIH). (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.

Sources

- 1. Buy 4-Bromophthalonitrile | 70484-01-4 [smolecule.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromophthalonitrile | 70484-01-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-BROMOPHTHALONITRILE | 70484-01-4 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. chem.ws [chem.ws]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. saltise.ca [saltise.ca]

- 16. RU2167855C2 - Method of synthesis of 4-bromo-5-nitrophthalonitrile - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. 4-Bromophthalonitrile | 70484-01-4 | TCI EUROPE N.V. [tcichemicals.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Bromophthalonitrile from 4-Bromo-o-xylene: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-bromophthalonitrile, a critical intermediate in the development of high-performance polymers, phthalocyanine pigments, and various pharmaceuticals. The synthesis originates from the readily accessible starting material, 4-bromo-o-xylene. This document details two primary synthetic strategies: a direct, single-stage vapor-phase ammoxidation and a classical multi-step approach proceeding through a 4-bromophthalic anhydride intermediate. The guide is intended for researchers, chemists, and professionals in the fields of materials science and drug development, offering in-depth procedural details, mechanistic insights, and comparative analysis of the available methods.

Introduction: The Significance of 4-Bromophthalonitrile

4-Bromophthalonitrile (4-BPN) is a halogenated aromatic dinitrile whose versatile reactivity makes it a valuable building block in organic synthesis. The presence of the bromine atom and two adjacent nitrile functionalities allows for a wide range of chemical transformations, including nucleophilic substitution of the bromide and the formation of complex macrocycles from the dinitrile moiety. Consequently, 4-BPN is a key precursor in the synthesis of specialized materials such as heat-resistant polyimides and phthalocyanine-based dyes and catalysts. Its role as an intermediate in the production of active pharmaceutical ingredients further underscores its industrial and academic importance. This guide will explore the primary manufacturing routes from 4-bromo-o-xylene, providing the necessary technical details for laboratory-scale synthesis and process optimization.

Preliminary Step: Synthesis of 4-Bromo-o-xylene

The synthesis of 4-bromophthalonitrile commences with the preparation of its precursor, 4-bromo-o-xylene. The most common and efficient method for this is the electrophilic bromination of o-xylene.

Mechanism of Electrophilic Bromination

The bromination of o-xylene is a classic example of electrophilic aromatic substitution. A Lewis acid catalyst, typically iron filings which are converted in situ to ferric bromide (FeBr₃), polarizes the bromine molecule, creating a potent electrophile (Br⁺). This electrophile is then attacked by the electron-rich aromatic ring of o-xylene. The methyl groups are ortho-, para-directing activators. The substitution occurs predominantly at the 4-position due to a combination of steric hindrance at the ortho positions and electronic activation.

Experimental Protocol: Bromination of o-Xylene

A well-established procedure for the synthesis of 4-bromo-o-xylene is documented in Organic Syntheses.[1]

Materials:

-

o-Xylene

-

Iron filings

-

Iodine (optional, as a catalyst activator)

-

Bromine

-

3% Sodium hydroxide solution

-

Calcium chloride

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, a mixture of o-xylene, iron filings, and a crystal of iodine is prepared.

-

The flask is cooled in an ice-salt bath to a temperature of 0°C to -5°C.

-

Bromine is added dropwise over a period of 3 hours, maintaining the internal temperature within the specified range.[1]

-

After the addition is complete, the reaction mixture is allowed to stand overnight.

-

The mixture is then washed successively with water and a 3% sodium hydroxide solution to remove unreacted bromine and acidic byproducts.

-

The crude product is purified by steam distillation, followed by separation of the organic layer, drying over calcium chloride, and final distillation under reduced pressure. The fraction boiling at 92–94°C/14–15 mm Hg is collected.[1]

This process typically yields 4-bromo-o-xylene in high purity (94–97% yield based on bromine).[1] However, it is important to note that the bromination of o-xylene can produce a mixture of 4-bromo-o-xylene and 3-bromo-o-xylene, which are difficult to separate due to their similar boiling points.[2] To enhance the regioselectivity for the 4-isomer, a molar excess of bromine can be employed. The excess bromine preferentially reacts with the 3-bromo-o-xylene isomer to form dibromo-o-xylenes, which can be more easily separated by vacuum distillation.[2][3][4]

Synthetic Pathway 1: Direct Ammoxidation of 4-Bromo-o-xylene

Vapor-phase ammoxidation is a highly efficient, single-step process for the conversion of alkylaromatics to their corresponding nitriles.[5] This method combines oxidation and ammonolysis in a continuous flow system over a heterogeneous catalyst.

The Ammoxidation Reaction: Mechanism and Catalysis

The ammoxidation of 4-bromo-o-xylene involves the reaction of the substrate with ammonia and oxygen at elevated temperatures (typically 350-500°C) over a solid-state catalyst. The reaction proceeds through a complex series of steps on the catalyst surface. The generally accepted mechanism involves the initial activation of a methyl group, followed by a sequence of oxidative and aminative transformations to form the nitrile functionality. This process occurs sequentially for both methyl groups.

The catalysts employed are typically mixed metal oxides, with vanadium-based systems being particularly effective. A common catalyst formulation is a V-Sb-Bi-Zr/γ-Al₂O₃ oxide catalyst.[6] In this system, the vanadium and antimony oxides provide the primary catalytic activity for the oxidation and amination steps, while bismuth and zirconium act as promoters to enhance stability and selectivity.[7]

Experimental Setup and Protocol for Ammoxidation

The ammoxidation of 4-bromo-o-xylene is carried out in a fixed-bed or fluidized-bed reactor.

Generalized Procedure:

-

The catalyst is packed into the reactor and pre-treated in a stream of air or an inert gas at the reaction temperature.

-

4-bromo-o-xylene is vaporized and mixed with ammonia and air at the desired molar ratios.

-

The gaseous mixture is fed into the reactor, and the reaction is conducted at a specific temperature and space velocity.

-

The reaction products are cooled and collected. The gaseous effluent typically passes through a trap containing a suitable solvent (e.g., 1,4-dioxane) to capture the nitrile products, followed by an acid trap to absorb unreacted ammonia.[6]

-

The product mixture is then analyzed, typically by gas chromatography, to determine the conversion of the starting material and the selectivity for 4-bromophthalonitrile.

The main byproducts of this reaction are 4-bromo-o-tolunitrile (the intermediate mononitrile) and 4-bromophthalimide.[6][8] The formation of the phthalimide can occur through hydrolysis of the dinitrile, as water is a byproduct of the reaction.[8]

Process Parameters and Optimization

The yield and selectivity of the ammoxidation reaction are highly dependent on the reaction conditions. Key parameters to optimize include:

-

Temperature: Higher temperatures generally increase the conversion rate but may lead to over-oxidation and the formation of carbon oxides.

-

Molar Ratios of Reactants: The ratios of 4-bromo-o-xylene to ammonia and oxygen are critical for maximizing the yield of the desired dinitrile while minimizing the formation of byproducts.

-

Catalyst Composition: The specific combination and ratio of metal oxides in the catalyst significantly influence its activity and selectivity.

-

Contact Time: The residence time of the reactants in the catalyst bed affects the extent of the reaction.

For the ammoxidation of 4-phenyl-o-xylene on a V-Sb-Bi-Zr/γ-Al₂O₃ oxide catalyst, a yield of 83.10 mol% of 4-phenylphthalonitrile has been reported.[6] Similar yields can be anticipated for the ammoxidation of 4-bromo-o-xylene under optimized conditions.

Synthetic Pathway 2: Multi-step Synthesis via 4-Bromophthalic Anhydride

An alternative to direct ammoxidation is a multi-step approach that first involves the oxidation of 4-bromo-o-xylene to 4-bromophthalic anhydride, followed by the conversion of the anhydride to 4-bromophthalonitrile.

Step 1: Oxidation of 4-Bromo-o-xylene to 4-Bromophthalic Anhydride

The gas-phase oxidation of 4-bromo-o-xylene with air over a suitable catalyst yields 4-bromophthalic anhydride.

Similar to the ammoxidation process, this oxidation is typically carried out over a vanadium-based catalyst, such as a V–Ti–P catalyst.[9] The reaction is conducted in the gas phase at elevated temperatures. A yield of 85% for the oxidation of 4-bromo-o-xylene to 4-bromophthalic anhydride has been reported using this method.[9]

Caption: Workflow for the gas-phase oxidation of 4-bromo-o-xylene.

Step 2: Conversion of 4-Bromophthalic Anhydride to 4-Bromophthalonitrile

The conversion of the phthalic anhydride intermediate to the corresponding dinitrile can be achieved through several related methods, all of which involve reaction with a source of nitrogen, typically ammonia.

The reaction of 4-bromophthalic anhydride with ammonia initially forms the corresponding phthalimide. Further reaction with ammonia at high temperatures in the presence of a dehydration catalyst leads to the formation of the dinitrile.

Caption: Reaction pathway from 4-bromophthalic anhydride to 4-bromophthalonitrile.

This conversion is typically carried out in a fixed-bed reactor in the gas phase.

Generalized Procedure:

-

A mixture of vaporized 4-bromophthalic anhydride and ammonia gas is passed over a dehydration catalyst (e.g., alumina, silica, or a solid acid catalyst) at temperatures ranging from 300-500°C.

-

The gaseous product stream is cooled to condense the 4-bromophthalonitrile.

-

The crude product is collected and purified, often by recrystallization or sublimation.

The main byproducts in this process can include unreacted 4-bromophthalimide and benzonitrile derivatives resulting from decarboxylation.

Comparative Analysis of Synthetic Routes

| Feature | Direct Ammoxidation | Multi-step Synthesis via Anhydride |

| Number of Steps | One | Two (Oxidation + Ammoxidation/Dehydration) |

| Process Type | Continuous | Can be continuous or batch |

| Catalyst | Mixed metal oxides (e.g., V-Sb-Bi-Zr/γ-Al₂O₃) | Oxidation: V–Ti–P; Ammoxidation: Dehydration catalyst |

| Key Intermediates | 4-Bromo-o-tolunitrile | 4-Bromophthalic anhydride, 4-bromophthalimide |

| Potential Byproducts | 4-Bromophthalimide, CO, CO₂ | Phthalide, toluic acid, CO, CO₂ (from oxidation); unreacted intermediates |

| Advantages | Higher atom economy, potentially lower capital cost | May allow for easier purification of the intermediate, potentially higher overall purity |

| Challenges | Catalyst deactivation, separation of dinitrile and imide | Multiple reaction steps, potential for lower overall yield |

Purification of 4-Bromophthalonitrile

Regardless of the synthetic route, the final product will require purification to meet the stringent requirements for its applications, particularly in polymer and pharmaceutical synthesis. Common purification techniques for 4-bromophthalonitrile include:

-

Recrystallization: Using a suitable solvent system to obtain crystalline 4-bromophthalonitrile of high purity.

-

Sublimation: An effective method for removing non-volatile impurities.

-

Column Chromatography: While less common for large-scale production, it is a valuable tool for achieving very high purity on a laboratory scale.

Conclusion

The synthesis of 4-bromophthalonitrile from 4-bromo-o-xylene can be effectively achieved through two primary routes: direct vapor-phase ammoxidation and a multi-step process involving the oxidation to 4-bromophthalic anhydride followed by conversion to the dinitrile. The choice of synthetic strategy will depend on factors such as the desired scale of production, available equipment, and the required purity of the final product. Direct ammoxidation offers a more streamlined and atom-economical approach, while the multi-step route may provide greater control over product purity through the isolation and purification of the anhydride intermediate. Further research and process optimization, particularly in catalyst development for the direct ammoxidation of substituted xylenes, will continue to enhance the efficiency and cost-effectiveness of 4-bromophthalonitrile production.

References

-

Ansbacher, S. 4-Bromo-o-xylene. Org. Synth.1955 , 3, 138. [Link]

- Keller, T. M. Preparation of 4-bromo-O-xylene using excess bromine. U.S.

- Keller, T. M. Preparation of 4-bromo-o-xylene. WO 1991/013047 A1, published September 5, 1991.

-

WIPO Patentscope. WO/1991/013047 PREPARATION OF 4-BROMO-o-XYLENE. [Link]

-

ChemInform Abstract: Preparation of 4-Bromophthalic Anhydride by Oxidation of 4-Bromo-ortho-xylene. ChemInform2010 , 26(40). [Link]

-

Bagirzade, G. A., et al. Mechanism of the Products Formation in the Vapor Phase Ammoxidation Reaction of 4-Phenyl-o-Xylene. Modern Research in Catalysis2015 , 4, 105-114. [Link]

-

Tristram, S. G., et al. Optimizing the preparation of bromo phthalonitriles and piloting them to peripherally brominated boron subphthalocyanines. Dyes and Pigments2021 , 194, 109618. [Link]

-

Ammoxidation of o-xylene on V-Sb-Bi-Cr/γ-Al2O3-oxide catalyst. ResearchGate. [Link]

-

Wang, M., et al. Formation of highly oxygenated organic molecules from aromatic compounds. Atmos. Chem. Phys.2017 , 17, 10619-10631. [Link]

-

Mark, V. Process for the preparation of 4-bromophthalic anhydride. EP 0429040 A2, published May 29, 1991. [Link]

-

Bagirzade, G. A., et al. Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide Catalyst. Modern Research in Catalysis2015 , 4, 59-67. [Link]

- Mark, V. Process for the preparation of 4-bromophthalic anhydride. U.S.

- Luedeke, V. D. Process for vapor phase ammoxidation. U.S. Patent 3,868,400, issued February 25, 1975.

-

Lucas, L. Kinetics of the Selective Oxidation of o-Xylene to Phthalic Anhydride. CORE. [Link]

-

Wainwright, M. S. Reaction network and kinetics of o-xylene oxidation to phthalic anhydride over V2O5/TiO2 (anatase) catalysts. Semantic Scholar. [Link]

-

LookChem. Oxidation of o-Xylene to Phthalic Anhydride. [Link]

-

Lucas, L., et al. Novel Reaction Scheme for the Selective Oxidation of O-xylene to Phthalic Anhydride. ResearchGate. [Link]

- Production process for preparing phthalonitrile by using ammoxidation method. CN 101851179 B, published October 6, 2010.

- Ammoxidation catalyst. U.S. Patent 3,475,350, issued October 28, 1969.

-

Synthesis of aromatic nitriles by vapour phase catalytic ammoxidation. Semantic Scholar. [Link]

- Method for preparing 4-bromo-1,2-xylene. CN 102234220 A, published November 9, 2011.

- Preparation method of 4-bromophthalic acid. CN 103980113 A, published August 13, 2014.

-

PubChem. 4-Bromophthalonitrile. [Link]

- Ammoxidation process for producing acetonitrile. U.S.

- Preparation method of 4-bromo phthalic anhydride. CN 105399712 A, published March 16, 2016.

- Catalyst compositions and ammoxidation processes. EP 3400090 B1, published November 14, 2018.

- Process for the preparation of 4-bromophenyl derivatives. US 2011/0155950 A1, published June 30, 2011.

-

PubChem. 4-Bromophthalic anhydride. [Link]

- Ammoxidation process. U.S.

- Catalytic ammoxidation of propylene or isobutylene. U.S.

- Catalyst for ammoxidation of propylene, method for producing the same. JP 7371986 B2, published November 1, 2023.

-

Selective oxidation and ammoxidation of propene on bismuth molybdates, ab initio calculations. ResearchGate. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. WO1991013047A1 - PREPARATION OF 4-BROMO-o-XYLENE - Google Patents [patents.google.com]

- 3. US5107045A - Preparation of 4-bromo-O-xylene using excess bromine - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. US3868400A - Process for vapor phase ammoxidation - Google Patents [patents.google.com]

- 6. Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide Catalyst [scirp.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mechanism of the Products Formation in the Vapor Phase Ammoxidation Reaction of 4-Phenyl-o-Xylene [scirp.org]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Sourcing and Qualifying High-Purity 4-Bromophthalonitrile for Research and Development

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and handling high-purity 4-Bromophthalonitrile (4-BPN). As a critical starting material and intermediate in the synthesis of phthalocyanines, advanced polymers, and potential pharmaceutical candidates, the purity of 4-BPN is paramount to ensuring the reliability, reproducibility, and safety of downstream applications.[1][2] This document delineates a systematic approach to supplier qualification, analytical validation of purity, and best practices for safe laboratory handling and storage. By integrating field-proven insights with established analytical protocols, this guide serves as an essential resource for ensuring the integrity of your research and development endeavors.

Introduction: The Pivotal Role of 4-Bromophthalonitrile in Modern Chemistry

4-Bromophthalonitrile (4-Bromo-1,2-dicyanobenzene), with the molecular formula C₈H₃BrN₂, is an aromatic nitrile whose strategic importance is continually expanding across several scientific disciplines.[1] Its unique molecular architecture, featuring a bromine atom and two adjacent cyano groups on a benzene ring, imparts distinct reactivity that makes it a valuable precursor in organic synthesis.[1]

In materials science, 4-BPN is a fundamental building block for the synthesis of phthalocyanines, a class of macrocyclic compounds with applications as dyes, pigments, and in the development of specialty polymers.[2] In the pharmaceutical sector, it serves as a key intermediate in the synthesis of novel therapeutic agents, with investigations into its utility for creating compounds with potential antibacterial and antifungal properties.[2] Given its integral role in these high-stakes applications, the procurement of 4-BPN at a consistently high purity is not merely a matter of preference but a critical determinant of experimental success and product quality.

This guide will navigate the complexities of the chemical supply chain, offering a structured methodology for qualifying suppliers and validating the purity of 4-Bromophthalonitrile to meet the exacting standards of research and drug development.

Commercial Suppliers of High-Purity 4-Bromophthalonitrile: A Comparative Overview

The commercial landscape for 4-Bromophthalonitrile is populated by a range of suppliers, from large, well-established chemical houses to more specialized niche providers. The selection of a supplier should be a deliberate process, weighing factors such as stated purity, available analytical documentation, cost, and supply chain reliability. High-purity grades, typically exceeding 97% and often reaching over 99%, are essential for most research and development applications to minimize the impact of impurities on reaction kinetics, yield, and the biological activity of final compounds.

Below is a comparative table of prominent commercial suppliers of 4-Bromophthalonitrile, compiled from publicly available data. It is imperative to note that specifications can vary by batch, and direct inquiry with the supplier for the latest Certificate of Analysis is always recommended.

| Supplier | Stated Purity | Analytical Method(s) Cited | Available Documentation |

| Tokyo Chemical Industry (TCI) | >97.0% | Gas Chromatography (GC) | Safety Data Sheet (SDS), Certificate of Analysis (CoA) available upon request. |

| Sigma-Aldrich (Merck) | ≥98% | Not specified on product page, typically GC or HPLC | SDS, CoA available upon request. |

| Alfa Aesar (Thermo Fisher Scientific) | 98+% | Gas Chromatography (GC) | SDS, CoA available upon request.[3] |

| Smolecule | >97% | Not specified | SDS, Product Information |

| Various Suppliers on ChemicalBook | Typically 99% | Not specified | Varies by supplier |

| Splendid Lab Pvt. Ltd. | Custom synthesis available | Not specified | Contact for details |

Analytical Validation of 4-Bromophthalonitrile Purity: A Methodological Deep Dive

The confirmation of 4-Bromophthalonitrile purity is a critical step that should be undertaken independently or, at a minimum, thoroughly vetted through a supplier's Certificate of Analysis. The two most common and powerful analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC, particularly in the reversed-phase mode (RP-HPLC), is exceptionally well-suited for the analysis of 4-BPN and the detection of non-volatile or thermally labile impurities.

Typical Impurities:

-

Starting materials: Unreacted precursors from the synthetic route.

-

Positional isomers: Such as 3-bromophthalonitrile, which can be difficult to separate.

-

Over-brominated or under-brominated species: e.g., dibromophthalonitrile or phthalonitrile.

-

Hydrolysis products: Such as 4-bromophthalamic acid or 4-bromophthalimide, resulting from exposure to moisture.

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient:

-

0-2 min: 60% A, 40% B

-

2-15 min: Linear gradient to 10% A, 90% B

-

15-20 min: Hold at 10% A, 90% B

-

20-22 min: Return to 60% A, 40% B

-

22-25 min: Re-equilibration

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh approximately 10 mg of 4-Bromophthalonitrile and dissolve in 10 mL of Acetonitrile.

Gas Chromatography (GC) for Volatile Impurities and Purity Assay

Gas Chromatography is a robust technique for assessing the purity of 4-BPN and identifying any volatile impurities, including residual solvents from the synthesis and purification process.

Typical Impurities:

-

Residual Solvents: e.g., N,N-Dimethylformamide (DMF), Toluene, Acetonitrile.

-

Volatile byproducts: Arising from the specific synthetic route employed.

Experimental Protocol: Gas Chromatography

-

Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold at 280 °C for 10 minutes.

-

-

Detector Temperature: 300 °C (FID) or MS transfer line at 280°C.

-

Injection Volume: 1 µL

-

Sample Preparation: Accurately weigh approximately 20 mg of 4-Bromophthalonitrile and dissolve in 10 mL of a suitable volatile solvent such as Acetone or Ethyl Acetate.

Understanding the Certificate of Analysis (CoA)

A comprehensive Certificate of Analysis is a non-negotiable document from any reputable supplier. It provides a batch-specific quality control report. While an actual CoA for 4-Bromophthalonitrile was not available for this guide, a representative example based on industry standards is provided below.

Representative Certificate of Analysis

| Test | Specification | Result | Method |

| Appearance | White to off-white crystalline powder | Conforms | Visual |

| Identification | IR spectrum conforms to reference | Conforms | FT-IR |

| Purity (by GC) | ≥ 99.0% | 99.6% | Gas Chromatography |

| Melting Point | 139-143 °C | 141.2 °C | USP <741> |

| Loss on Drying | ≤ 0.5% | 0.12% | USP <731> |

| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |

| Individual Impurity | ≤ 0.2% | Largest Impurity: 0.15% | Gas Chromatography |

| Total Impurities | ≤ 0.5% | 0.4% | Gas Chromatography |

| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |

Safe Handling and Storage of 4-Bromophthalonitrile

4-Bromophthalonitrile is a reactive and potentially hazardous compound that requires careful handling to ensure laboratory safety. Adherence to established safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat or chemical-resistant apron should be worn.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of dust generation, a NIOSH-approved respirator with a particulate filter is recommended.

Storage Requirements

-

Temperature: Store in a cool, dry place, away from direct sunlight and heat sources.[4]

-

Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[4]

-

Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.[5] Contact with these substances can lead to vigorous reactions.

Spill and Disposal Procedures

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. The spill area should then be cleaned with a suitable solvent and washed thoroughly.

-

Disposal: Dispose of waste 4-Bromophthalonitrile and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

The successful application of 4-Bromophthalonitrile in research and development is fundamentally dependent on the procurement of high-purity material and its proper handling. This guide has provided a comprehensive framework for navigating the commercial supplier landscape, analytically validating purity through robust HPLC and GC methodologies, and implementing safe laboratory practices. By adopting a systematic and rigorous approach to sourcing and qualification, researchers can mitigate the risks associated with impurities and ensure the integrity and reproducibility of their scientific work.

References

- Smolecule. (2023, August 15). Buy 4-Bromophthalonitrile | 70484-01-4.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Bromophthalonitrile 70484-01-4.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Chemical Buyers. (n.d.). 4-Bromophthalonitrile: Sourcing and Essential Information for Chemical Buyers.

- MedchemExpress. (n.d.). Certificate of Analysis.

- Thermo Fisher Scientific. (n.d.). Certificate of analysis.

- Apollo Scientific. (2023, July 4). 4-Bromobutyronitrile.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- PubChem. (n.d.). 4-Bromophthalonitrile.

- ChemicalBook. (2025, August 8). 4-BROMOPHTHALONITRILE | 70484-01-4.

- Splendid Lab Pvt. Ltd. (n.d.). 4-Bromophthalonitrile.

- BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of 4-Bromophenylacetonitrile: HPLC vs. GC.

- University of Wisconsin–Madison. (n.d.). Chemical Storage. Retrieved from Environment, Health & Safety - University of Wisconsin–Madison website.

- The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.

- National Academic Digital Library of Ethiopia. (n.d.). Safe Storage and Handling of Reactive Materials. Retrieved from National Academic Digital Library of Ethiopia website.

Diagrams

Caption: Sourcing and Qualification Workflow

Caption: Safety Protocol for Handling 4-BPN

Sources

A Technical Guide to 4-Bromo-1,2-dicyanobenzene: Structure, Synthesis, and Applications